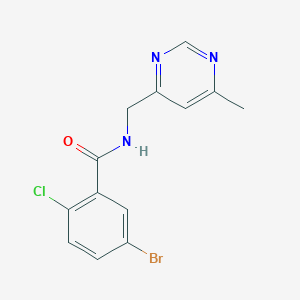

5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

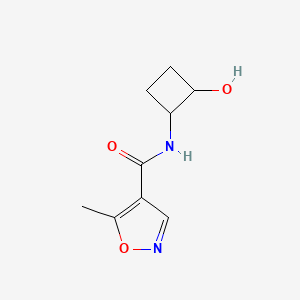

The compound “5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is likely a complex organic molecule that contains a benzamide moiety, a pyrimidine ring, and halogen atoms (bromine and chlorine). Benzamides and pyrimidines are both important structures in medicinal chemistry and have been found in a variety of biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a pyrimidine ring, and halogen atoms. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents. Pyrimidines can participate in reactions like alkylation, acylation, and halogenation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of the halogen atoms and the nature of the other substituents would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antibacterial/Antifungal Properties : Research by M. Laxmi et al. (2019) focused on synthesizing benzamide derivatives and testing their antimicrobial efficacy. The study found significant antibacterial and antifungal activities in compounds with specific moieties, comparable to standard drugs like Streptomycin and Amphotericin-B. This indicates the potential of these compounds in developing new antimicrobial agents (Laxmi, Ravi, & Nath, 2019).

Synthesis and Structural Characterization

- Novel Compounds and Crystal Structures : In a study by Wang et al. (2008), a new Schiff base compound was synthesized and characterized, providing insights into its potential antibacterial activities and molecular structure (Wang, Nong, Sht, & Qi, 2008).

- Conformationally Restricted Analogs : Research by M. H. Norman et al. (1993) involved creating derivatives of remoxipride, a compound related to 5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide. The study aimed to enhance affinities to dopamine D-2 receptors, which is crucial for developing antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Pharmaceutical Applications

- Antipsychotic Agents : T. Högberg et al. (1990) synthesized and tested benzamides for their antidopaminergic properties. These compounds, including analogues of this compound, displayed significant potential as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Chemical Synthesis Techniques

- Efficient Synthesis Methods : Research by Y. Hirokawa et al. (2000) described an efficient synthesis process for a related compound, demonstrating the complexity and potential of these types of chemical syntheses (Hirokawa, Horikawa, & Kato, 2000).

Investigation of Molecular Interactions

- Hirshfeld Surface Analysis : A study by A. Saeed et al. (2020) explored the crystal structure and molecular interactions of antipyrine-like derivatives, providing valuable insights into the molecular behavior of related compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Mechanism of Action

Mode of Action

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

It is known that the compound is a solid at room temperature, suggesting that it may be orally bioavailable . Its molecular weight (248.51 g/mol) and structure suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Action Environment

The action of this compound can be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other compounds

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity and potential applications in medicine or other fields. This could involve in-depth studies of its mechanism of action, the development of more efficient synthesis methods, or the design of related compounds with improved properties .

properties

IUPAC Name |

5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-5-9(14)2-3-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCXXLRZOBWVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![1-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)